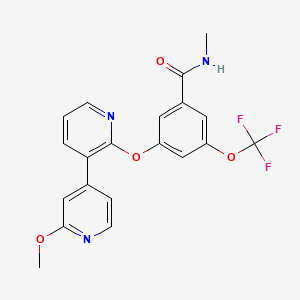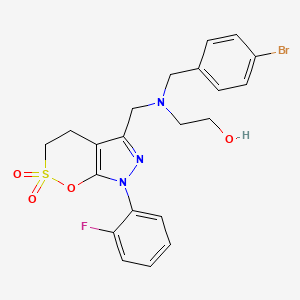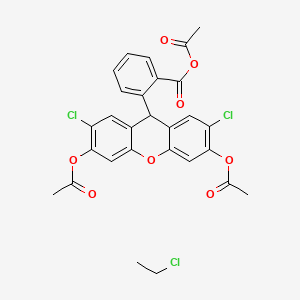
D-Arabinitol-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Arabitol-13C is a labeled form of D-arabitol, a naturally occurring sugar alcohol The “13C” denotes the presence of the carbon-13 isotope, which is used in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy D-Arabitol itself is a pentitol, meaning it contains five carbon atoms, and is found in various microorganisms, fungi, and plants
準備方法
Synthetic Routes and Reaction Conditions: D-Arabitol-13C can be synthesized through the reduction of D-arabinose-13C, which is labeled with the carbon-13 isotope. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, resulting in the formation of D-arabitol-13C.
Industrial Production Methods: Industrial production of D-arabitol, including its labeled form, often involves microbial fermentation. Yeasts such as Candida parapsilosis and Zygosaccharomyces rouxii are commonly used for the biotransformation of glucose to D-arabitol. The fermentation process is optimized by adjusting parameters such as temperature, pH, and nutrient composition to maximize yield. For D-arabitol-13C, the fermentation medium would include a carbon-13 labeled substrate to ensure the incorporation of the isotope into the final product .
Types of Reactions:
Oxidation: D-Arabitol-13C can undergo oxidation to form D-xylulose-13C. This reaction is typically catalyzed by enzymes such as arabitol dehydrogenase.
Reduction: The compound can be reduced back to D-arabinose-13C using appropriate reducing agents.
Substitution: D-Arabitol-13C can participate in substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using arabitol dehydrogenase or chemical oxidation using agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products:
Oxidation: D-xylulose-13C
Reduction: D-arabinose-13C
Substitution: Esterified or etherified derivatives of D-arabitol-13C
科学的研究の応用
D-Arabitol-13C is widely used in scientific research due to its labeled carbon-13 isotope, which makes it an excellent tracer in metabolic studies. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic pathway analysis to trace the conversion of sugars and sugar alcohols in various organisms.
Medicine: Investigated for its potential role in diagnosing and monitoring metabolic disorders.
Industry: Utilized in the production of low-calorie sweeteners and as a precursor for the synthesis of other valuable chemicals .
作用機序
The mechanism of action of D-arabitol-13C involves its participation in metabolic pathways where it is converted to other intermediates. In microorganisms, D-arabitol is typically converted to D-xylulose by the enzyme arabitol dehydrogenase. This conversion is part of the pentose phosphate pathway, which is crucial for the production of nucleotides and amino acids. The labeled carbon-13 isotope allows researchers to trace these metabolic processes and understand the flow of carbon atoms through different pathways .
類似化合物との比較
D-xylitol: Another pentitol with similar properties but differs in its metabolic pathway.
D-sorbitol: A hexitol that is structurally similar but contains six carbon atoms.
D-mannitol: Another hexitol with applications in medicine and food industry.
Uniqueness: D-Arabitol-13C is unique due to its labeled carbon-13 isotope, which makes it particularly valuable in research applications. Its ability to participate in various metabolic pathways and its role as a precursor for other compounds further highlight its importance in scientific studies .
特性
分子式 |
C5H12O5 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
(2R,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5+ |
InChIキー |
HEBKCHPVOIAQTA-NZSDKZLBSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O |
正規SMILES |
C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


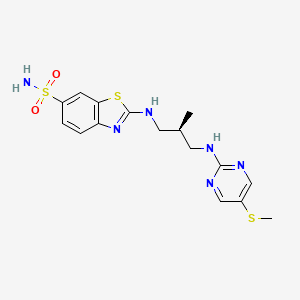
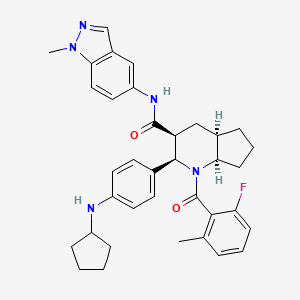
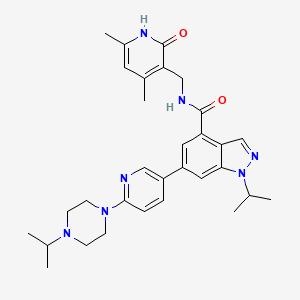

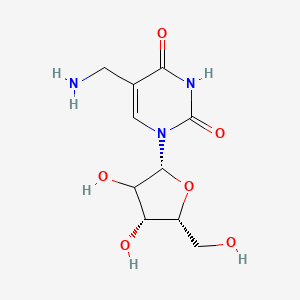

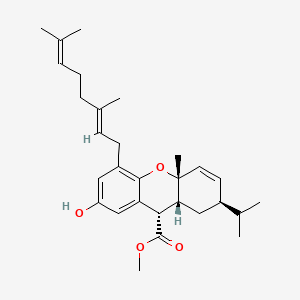
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)


![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
